1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride
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Overview
Description
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
The primary targets of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of This compound Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The specific biochemical pathways affected by This compound The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Pharmacokinetics
The ADME properties of This compound The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of This compound Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereoselective reactions, which can influence the activity of enzymes and proteins it interacts with . For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of genes involved in critical cellular processes, thereby altering the cell’s behavior and function . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the nature of the interaction. For example, it may bind to the active site of an enzyme, blocking its activity, or it may induce a conformational change that enhances the enzyme’s function . These interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-substituted piperidines through a cascade process that forms pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . The reaction conditions often involve the use of oxidants such as copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: Reduction of ketone groups to corresponding alcohols.
Substitution: Electrophilic substitution reactions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include manganese dioxide and Oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like iodine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrrolidone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2,5-dione: Known for its biological activities and used in drug design.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.
Uniqueness: 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-2-1-5-10(8)7-3-4-9-6-7;/h7,9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOQWHEBYMMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-65-9 |
Source
|
Record name | 1-(pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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